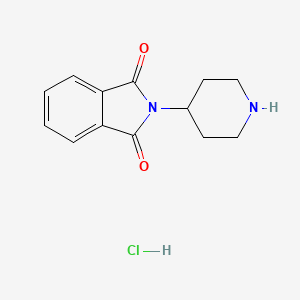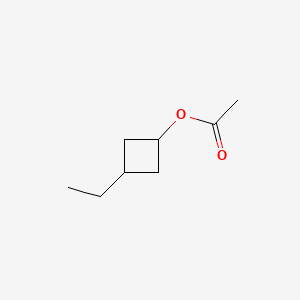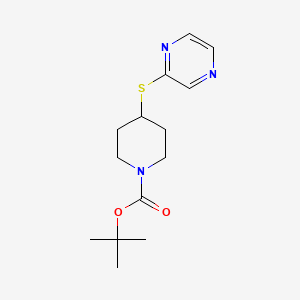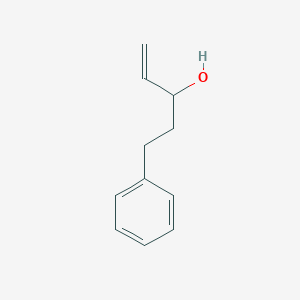
5-Phenylpent-1-en-3-ol
概要
説明
5-Phenylpent-1-en-3-ol is an organic compound with the molecular formula C11H14O. It is a member of the class of compounds known as allylic alcohols, which are characterized by the presence of a hydroxyl group (-OH) attached to an allylic carbon. This compound is of interest due to its unique structure, which combines an aromatic ring with an unsaturated alcohol, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Phenylpent-1-en-3-ol involves the reaction of 3-phenylpropanal with 1-hexylethenyl triflate in the presence of chromium (II) chloride and nickel (II) chloride as catalysts. The reaction is carried out in an anhydrous environment using N,N-dimethylformamide as the solvent. The mixture is stirred at room temperature and then worked up to isolate the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the efficiency and cost-effectiveness of the process.
化学反応の分析
Types of Reactions
5-Phenylpent-1-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 5-Phenyl-1-penten-3-one or 5-Phenyl-1-pentenal.
Reduction: 5-Phenylpentan-3-ol.
Substitution: 5-Phenyl-1-penten-3-chloride or 5-Phenyl-1-penten-3-bromide.
科学的研究の応用
5-Phenylpent-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma
作用機序
The mechanism of action of 5-Phenylpent-1-en-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect enzyme activity, receptor binding, and other cellular processes, making this compound a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
1-Phenyl-1-penten-3-ol: Similar structure but with the hydroxyl group on a different carbon.
5-Phenyl-1-penten-3-one: The hydroxyl group is replaced by a carbonyl group.
5-Phenylpentan-3-ol: The double bond is reduced to a single bond.
Uniqueness
5-Phenylpent-1-en-3-ol is unique due to its combination of an aromatic ring and an unsaturated alcohol. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to form hydrogen bonds and π-π interactions also contributes to its unique properties and applications in scientific research .
特性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
5-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C11H14O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2 |
InChIキー |
VMUJXKHHANQVNB-UHFFFAOYSA-N |
正規SMILES |
C=CC(CCC1=CC=CC=C1)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
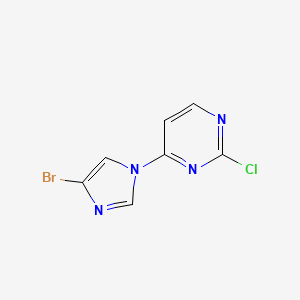
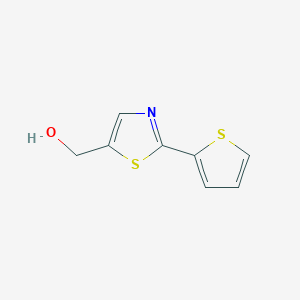
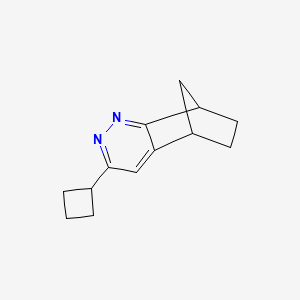
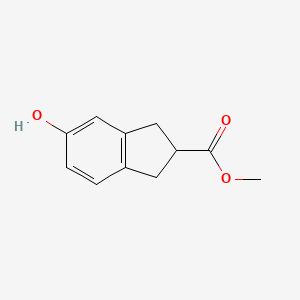
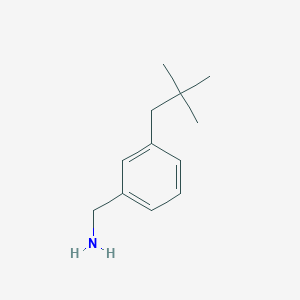
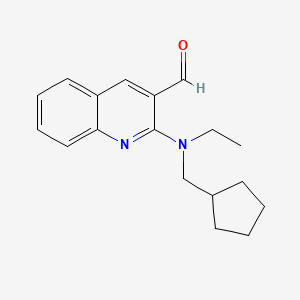
![3-[1-(t-Butoxycarbonyl)-1,2,3,6-tetrahydro-4-pyridinyl]-7-fluoroindole](/img/structure/B8644120.png)

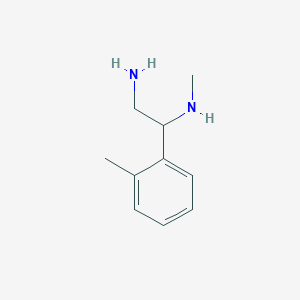
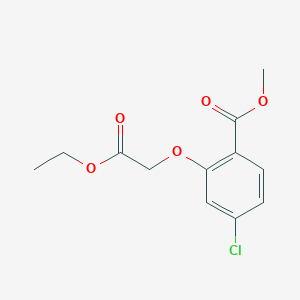
![4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide](/img/structure/B8644151.png)
